4-Chloro-2-fluoro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6ClFO It is a derivative of fluorenone, where the hydrogen atoms at positions 4 and 2 are replaced by chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-9H-fluoren-9-one typically involves the halogenation of fluorenone derivatives. One common method is the electrophilic aromatic substitution reaction, where fluorenone is treated with chlorine and fluorine sources under controlled conditions. For example, the reaction can be carried out using chlorine gas and a fluorinating agent such as Selectfluor in the presence of a catalyst like iron(III) chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process can include steps such as nitration, reduction, and halogenation. For instance, starting from fluorene, the compound can be nitrated to form 2-nitrofluorene, which is then reduced to 2-aminofluorene. Subsequent halogenation steps introduce the chlorine and fluorine atoms to yield the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-9H-fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming fluorenol derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives with carboxyl or hydroxyl groups, while reduction can produce fluorenol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of fluorenone analogs .
Scientific Research Applications
4-Chloro-2-fluoro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-9H-fluoren-9-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. This interaction can disrupt key biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-fluoren-9-one: Similar structure but lacks the fluorine atom at position 2.
2-Fluoro-fluoren-9-one: Similar structure but lacks the chlorine atom at position 4.
4-Bromo-2-fluoro-fluoren-9-one: Similar structure with bromine instead of chlorine at position 4.
Uniqueness
4-Chloro-2-fluoro-9H-fluoren-9-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H6ClFO |
---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
4-chloro-2-fluorofluoren-9-one |
InChI |
InChI=1S/C13H6ClFO/c14-11-6-7(15)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H |
InChI Key |
QOWYWAVGOMAZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.